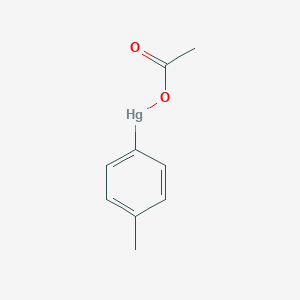
Tolylmercuric acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolylmercuric acetate: is an organomercurial compound with the molecular formula C9H10HgO2. It is a derivative of toluene where the methyl group is substituted with a mercuric acetate group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
-
From p-Toluenesulfinic Acid and Mercuric Chloride:
-
Direct Mercuration of Toluene with Mercuric Acetate:
Industrial Production Methods: Industrial production typically involves the direct mercuration of toluene with mercuric acetate due to its efficiency and higher yield.
化学反应分析
Types of Reactions:
Oxidation: Tolylmercuric acetate can undergo oxidation reactions where the mercury center is oxidized.
Reduction: It can be reduced to form p-tolylmercuric chloride or other mercury-containing compounds.
Substitution: The acetate group can be substituted with other nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used.
Major Products Formed:
Oxidation: p-Tolylmercuric oxide.
Reduction: p-Tolylmercuric chloride.
Substitution: Various p-tolylmercuric derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for introducing the p-tolylmercuric group into organic molecules.
Biology:
- Studied for its potential antimicrobial properties due to the presence of mercury.
Medicine:
- Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry:
- Utilized in the production of other organomercurial compounds and as a catalyst in certain chemical reactions.
作用机制
Mechanism: Tolylmercuric acetate exerts its effects primarily through the interaction of the mercury center with various biological molecules. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibits enzymes by binding to thiol groups.
Cell Membranes: Disrupts cell membrane integrity by interacting with membrane proteins and lipids.
相似化合物的比较
Phenylmercuric acetate: Another organomercurial compound with similar properties but different aromatic substitution.
Ethylmercuric acetate: Similar in structure but with an ethyl group instead of a tolyl group.
Uniqueness: Tolylmercuric acetate is unique due to its specific aromatic substitution, which imparts distinct chemical reactivity and biological activity compared to other organomercurial compounds.
属性
CAS 编号 |
1300-78-3 |
|---|---|
分子式 |
C9H10HgO2 |
分子量 |
350.77 g/mol |
IUPAC 名称 |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















